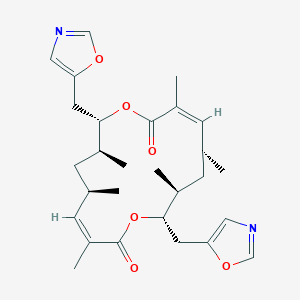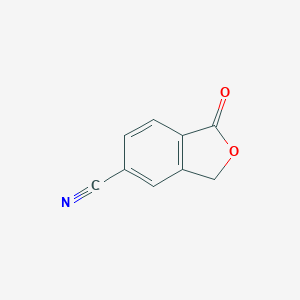
5-氰基邻苯二甲酰亚胺
概述
描述
5-Cyanophthalide is an organic compound with the molecular formula C9H5NO2. It is a key intermediate in the synthesis of various pharmaceuticals, most notably citalopram, a selective serotonin reuptake inhibitor used to treat depression. The compound is characterized by a five-membered lactone ring fused to a benzene ring, with a cyano group attached to the benzene ring.
科学研究应用
5-Cyanophthalide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As a key intermediate in the synthesis of citalopram, it plays a crucial role in the pharmaceutical industry.
Industry: Beyond pharmaceuticals, 5-Cyanophthalide is used in the production of dyes and other industrial chemicals
作用机制
Target of Action
5-Cyanophthalide is a chemical compound with the molecular formula C9H5NO2
Biochemical Pathways
5-Cyanophthalide is known to be an intermediate used for the synthesis of citalopram and its active enantiomer S (+) citalopram , both of which are known active ingredients commonly used for treating depression
生化分析
Biochemical Properties
5-Cyanophthalide plays a significant role in biochemical reactions, particularly in the synthesis of citalopram and its active enantiomer, S(+) citalopram . It interacts with enzymes such as acyl chloride and hydroxylamine during its synthesis process . These interactions involve the conversion of 5-carboxyphthalide to 5-cyanophthalide through a series of chemical reactions, highlighting its importance as a synthetic intermediate.
Cellular Effects
5-Cyanophthalide influences various cellular processes, particularly in the context of its role as an intermediate in the synthesis of citalopram . While specific cellular effects of 5-Cyanophthalide itself are not extensively documented, its role in the production of citalopram suggests potential impacts on cell signaling pathways, gene expression, and cellular metabolism. Citalopram is known to affect serotonin levels in the brain, which can influence mood and behavior .
Molecular Mechanism
At the molecular level, 5-Cyanophthalide exerts its effects through its involvement in the synthesis of citalopram . The compound undergoes a series of chemical reactions, including binding interactions with acyl chloride and hydroxylamine, leading to the formation of citalopram . This process involves enzyme inhibition and activation, which are crucial for the successful synthesis of the antidepressant.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 5-Cyanophthalide are important factors to consider. The compound is known to be stable under sealed, dry conditions at room temperature . Over time, its effects on cellular function can be observed through in vitro and in vivo studies, particularly in the context of its role in citalopram synthesis .
Dosage Effects in Animal Models
Given its role in the synthesis of citalopram, it is likely that varying dosages could influence the efficiency of the synthesis process and the resulting pharmacological effects of citalopram . High doses of citalopram have been associated with toxic effects, which may also be relevant for 5-Cyanophthalide .
Metabolic Pathways
5-Cyanophthalide is involved in metabolic pathways related to the synthesis of citalopram . It interacts with enzymes such as acyl chloride and hydroxylamine, which facilitate its conversion from 5-carboxyphthalide . These interactions are crucial for the successful production of citalopram, highlighting the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of 5-Cyanophthalide within cells and tissues are not extensively documented. Its role as a synthetic intermediate suggests that it may be transported and distributed in a manner similar to other small molecules involved in chemical synthesis
Subcellular Localization
Given its role in chemical synthesis, it is likely that the compound is localized in cellular compartments involved in metabolic processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanophthalide typically starts from 5-carboxyphthalide. The process involves converting 5-carboxyphthalide into its acyl chloride form using a chlorinating agent such as thionyl chloride. This intermediate is then reacted with hydroxylamine to form the corresponding hydroxamyl phthalide, which is subsequently dehydrated to yield 5-Cyanophthalide .
Industrial Production Methods: In industrial settings, the production of 5-Cyanophthalide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps often include recrystallization and filtration to remove impurities .
化学反应分析
Types of Reactions: 5-Cyanophthalide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the cyano group into other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
相似化合物的比较
5-Carboxyphthalide: The precursor in the synthesis of 5-Cyanophthalide.
5-Bromophthalide: Another derivative used in organic synthesis.
3-Cyanophthalide: A structural isomer with different reactivity.
Uniqueness: 5-Cyanophthalide is unique due to its specific structure, which makes it an essential intermediate in the synthesis of citalopram. Its cyano group and lactone ring confer distinct chemical properties that are not found in its analogs .
属性
IUPAC Name |
1-oxo-3H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEGWTLAFIZLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868641 | |
| Record name | 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82104-74-3 | |
| Record name | 5-Cyanophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82104-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082104743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1-oxoisobenzofuran-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 5-cyanophthalide in pharmaceutical chemistry?
A1: 5-Cyanophthalide acts as a key intermediate in the synthesis of citalopram [, , , , , , ].
Q2: Can you describe a general synthetic route for citalopram utilizing 5-cyanophthalide?
A2: Several research papers outline synthetic pathways for citalopram starting from 5-cyanophthalide. Common steps involve:
- Grignard Reaction: 5-Cyanophthalide undergoes a Grignard reaction with 4-fluorophenyl magnesium halide. [, , , ]
- Cyclization: The resulting intermediate from the Grignard reaction is subsequently cyclized. [, , , ]
- Alkylation: The cyclized product is further reacted, often with a halogenated dimethylaminopropyl magnesium compound, to introduce the characteristic side chain of citalopram. [, ]
- Salt Formation: The final citalopram free base is frequently converted into a pharmaceutically acceptable salt, such as citalopram hydrobromide or citalopram oxalate. [, , ]
Q3: Are there alternative methods for synthesizing 5-cyanophthalide itself?
A3: Yes, research indicates that 5-cyanophthalide can be synthesized from 5-carboxyphthalide. This conversion can be achieved by transforming 5-carboxyphthalide into its corresponding amide, followed by dehydration using a suitable dehydrating agent [, ].
Q4: What specific impurities originating from 5-cyanophthalide have been identified in citalopram hydrobromide drug substance?
A4: Research has detected the presence of 4-Nitro phthalimide, 5-Bromo phthalide, 5-Amino phthalide, and 4-Amino phthalimide as impurities in citalopram hydrobromide. These impurities are thought to originate from 5-cyanophthalide during the manufacturing process [].
Q5: Have any analytical methods been developed to monitor these impurities?
A5: Yes, Ultra Performance Liquid Chromatography (UPLC) methods have been developed and validated for the quantification of 4-Nitro phthalimide, 5-Bromo phthalide, 5-Amino phthalide, and 4-Amino phthalimide in citalopram hydrobromide drug substance [].
Q6: What is the structure of 5-cyanophthalide?
A6: 5-Cyanophthalide is a phthalide derivative with a cyano group (-CN) attached to the 5th position of the benzene ring.
Q7: Are there any known methods to improve the yield of 5-cyanophthalide synthesis?
A7: One study reports achieving a higher yield of over 82% for the synthesis of 4-nitrophthalimide, a precursor to 5-aminophthalimide and subsequently 5-cyanophthalide, by optimizing the nitration of o-phthalimide with mixed acid [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
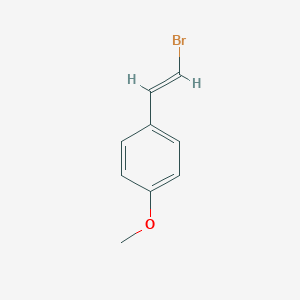
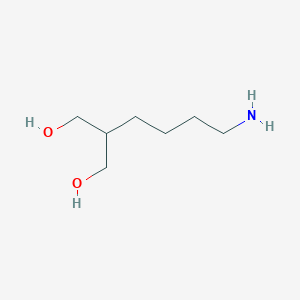
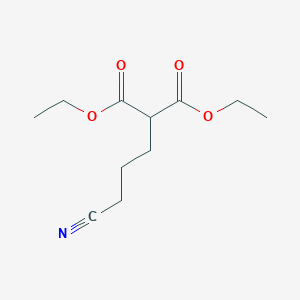
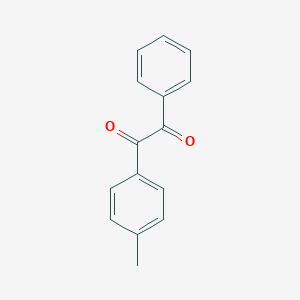

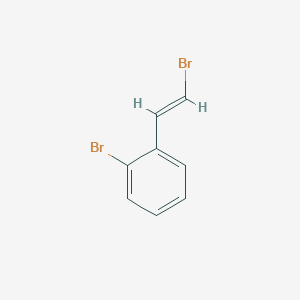

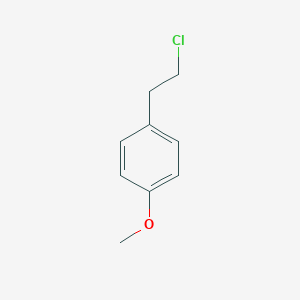
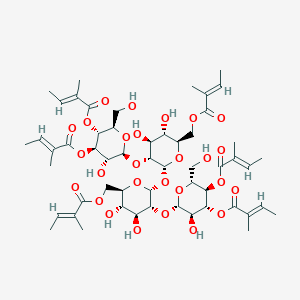

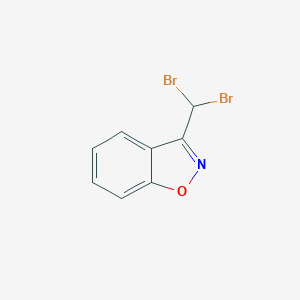
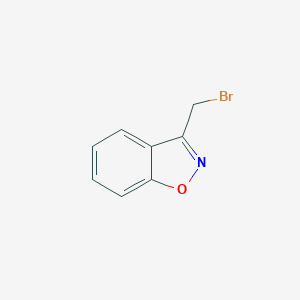
![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)
